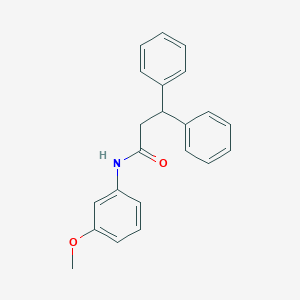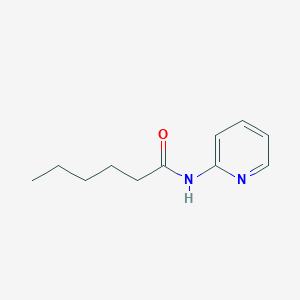![molecular formula C18H21ClN2O B291605 2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide, commonly known as CDEA, is a chemical compound that has been extensively studied for its potential use in scientific research. CDEA is a white crystalline solid that belongs to the family of acetamides. It has a molecular weight of 348.9 g/mol and a melting point of 103-105°C. CDEA is a non-toxic and stable compound that can be easily synthesized in the laboratory.
作用機序
The exact mechanism of action of CDEA is not fully understood. However, it is believed to exert its biological effects by modulating the activity of several signaling pathways involved in cell growth, inflammation, and pain. CDEA has been shown to inhibit the activity of several enzymes and proteins involved in these processes, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).
Biochemical and Physiological Effects:
CDEA has been found to have several biochemical and physiological effects in animal models and cell culture systems. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines in response to various stimuli. CDEA has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CDEA has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the main advantages of using CDEA in lab experiments is its stability and non-toxicity. CDEA can be easily synthesized in the laboratory and has been found to be stable under a wide range of conditions. Additionally, CDEA has been shown to be non-toxic in animal models, making it a safe compound to use in lab experiments. However, one of the main limitations of using CDEA is its limited solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on CDEA. One potential area of research is the development of CDEA-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of CDEA and to identify potential targets for its biological activities. Finally, studies are needed to investigate the potential use of CDEA in combination with other drugs for the treatment of various diseases.
合成法
CDEA can be synthesized in the laboratory by reacting 4-chloroacetophenone with diethylamine and 4-nitroaniline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization or chromatography to obtain pure CDEA.
科学的研究の応用
CDEA has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. CDEA has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. CDEA has been used in several studies to investigate the molecular mechanisms underlying its biological activities.
特性
分子式 |
C18H21ClN2O |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21ClN2O/c1-3-21(4-2)17-11-9-16(10-12-17)20-18(22)13-14-5-7-15(19)8-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
InChIキー |
QKOGQYGGYGRZBO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




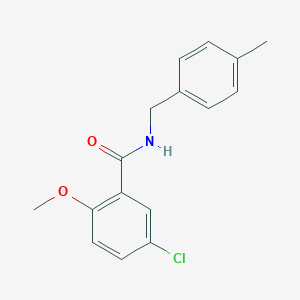
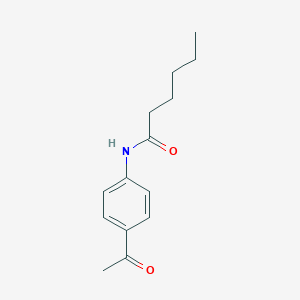

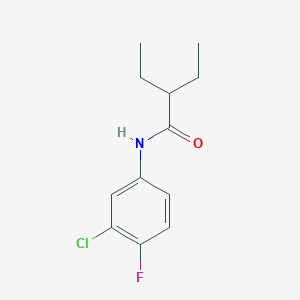

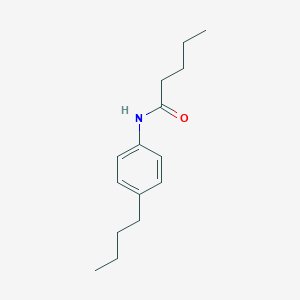
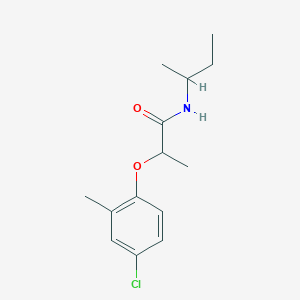
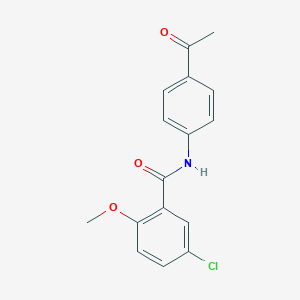

![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)
![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)
